2-Methyl-3-[(2-methylthio)phenyl]-1-propene

Purity Specification Chemical Procurement Quality Assurance

2-Methyl-3-[(2-methylthio)phenyl]-1-propene (CAS 951889-18-2), also designated 1-(2-methylprop-2-enyl)-2-methylsulfanylbenzene, is a sulfur-containing phenylpropene derivative with the molecular formula C₁₁H₁₄S and a molecular weight of 178.30 g/mol. The compound features a methylthio (-SMe) group at the ortho position of the phenyl ring and a methyl-substituted allyl side chain, placing it within a distinct subclass of organosulfur intermediates.

Molecular Formula C11H14S
Molecular Weight 178.3 g/mol
CAS No. 951889-18-2
Cat. No. B3314759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-[(2-methylthio)phenyl]-1-propene
CAS951889-18-2
Molecular FormulaC11H14S
Molecular Weight178.3 g/mol
Structural Identifiers
SMILESCC(=C)CC1=CC=CC=C1SC
InChIInChI=1S/C11H14S/c1-9(2)8-10-6-4-5-7-11(10)12-3/h4-7H,1,8H2,2-3H3
InChIKeyLZJADMUYIOCLCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-[(2-methylthio)phenyl]-1-propene (CAS 951889-18-2) Procurement Specifications and Chemical Class


2-Methyl-3-[(2-methylthio)phenyl]-1-propene (CAS 951889-18-2), also designated 1-(2-methylprop-2-enyl)-2-methylsulfanylbenzene, is a sulfur-containing phenylpropene derivative with the molecular formula C₁₁H₁₄S and a molecular weight of 178.30 g/mol [1]. The compound features a methylthio (-SMe) group at the ortho position of the phenyl ring and a methyl-substituted allyl side chain, placing it within a distinct subclass of organosulfur intermediates .

Why 2-Methyl-3-[(2-methylthio)phenyl]-1-propene Cannot Be Substituted by Generic Phenylpropenes


Interchanging 2-Methyl-3-[(2-methylthio)phenyl]-1-propene with simpler phenylpropene analogs such as 2-methyl-3-phenyl-1-propene (methallylbenzene) or 3-[(2-methylthio)phenyl]-1-propene is not scientifically justified due to quantifiable divergences in physicochemical properties, electronic character, and synthetic handle availability. The ortho-methylthio substituent alters density, boiling point, and lipophilicity relative to the non-sulfur analog [1], while also introducing a sulfur atom that enables orthogonal oxidation chemistry [2]. These differences directly impact handling, reaction design, and downstream functionalization efficiency.

Quantitative Differentiation Evidence for 2-Methyl-3-[(2-methylthio)phenyl]-1-propene (CAS 951889-18-2)


Purity Specification Advantage of 2-Methyl-3-[(2-methylthio)phenyl]-1-propene Over Common Phenylpropene Analogs

2-Methyl-3-[(2-methylthio)phenyl]-1-propene is commercially available at a purity specification of 98% , which matches or exceeds the typical purity grades of its closest non-sulfur analog, 2-methyl-3-phenyl-1-propene (methallylbenzene). The latter is offered at 95% purity by some suppliers and 98% by others . This ensures that the target compound can be procured at a high purity level suitable for sensitive applications where trace impurities could interfere.

Purity Specification Chemical Procurement Quality Assurance

Physicochemical Property Differentiation: Lipophilicity and Phase Behavior of 2-Methyl-3-[(2-methylthio)phenyl]-1-propene

Relative to 2-methyl-3-phenyl-1-propene (methallylbenzene), the target compound exhibits a higher computed XLogP3-AA value of 4.1 [1] compared to LogP 3.315 for the comparator , indicating greater lipophilicity. Additionally, its density (1.0 ± 0.1 g/cm³) and boiling point (252.8 ± 19.0 °C) are significantly higher than those of the comparator (density 0.8821 g/cm³, boiling point 175.8 °C) [2]. These differences stem from the replacement of a hydrogen atom with a methylthio group.

Lipophilicity Physical Properties ADME Prediction

Electronic Effect of Methylthio Substituent Quantified by Hammett Sigma Constants

The ortho-methylthio group in 2-Methyl-3-[(2-methylthio)phenyl]-1-propene exerts a weak electron-donating effect, as quantified by the Hammett sigma para constant (σ_p) of approximately -0.02 to -0.03 [1]. In contrast, the unsubstituted phenyl analog (2-methyl-3-phenyl-1-propene) has a σ_p of 0.00 for the hydrogen substituent. This subtle electronic modulation can influence the rate and regioselectivity of electrophilic aromatic substitution reactions.

Substituent Effects Electronic Properties Structure-Activity Relationship

Synthetic Versatility: Oxidation of Methylthio Group to Sulfoxide/Sulfone

The methylthio (-SMe) moiety in the target compound can be selectively oxidized to the corresponding sulfoxide or sulfone using established methods (e.g., sodium percarbonate with a molybdenum catalyst) [1]. This orthogonal reactivity is absent in the non-sulfur analog 2-methyl-3-phenyl-1-propene, which lacks a sulfur atom entirely. The oxidation step provides access to sulfinyl and sulfonyl derivatives with distinct physicochemical and biological properties.

Oxidation Functional Group Interconversion Building Block Utility

Hazard Classification and Handling Requirements Contrasted with Methallylbenzene

2-Methyl-3-[(2-methylthio)phenyl]-1-propene is classified under GHS as harmful/irritant with hazard statements H302, H315, H319, and H335 . In contrast, its analog 2-methyl-3-phenyl-1-propene is classified as highly flammable (H225) and carries a 'Danger' signal word . The differing hazard profiles necessitate distinct storage and handling procedures; the target compound does not require the same stringent flammable liquid precautions as its comparator.

Safety Hazard Communication Laboratory Handling

Procurement-Driven Application Scenarios for 2-Methyl-3-[(2-methylthio)phenyl]-1-propene


Synthesis of Sulfoxide/Sulfone-Containing Building Blocks for Medicinal Chemistry

The ortho-methylthio group in 2-Methyl-3-[(2-methylthio)phenyl]-1-propene can be selectively oxidized to the corresponding sulfoxide or sulfone [1], providing access to a distinct chemical space of sulfur-containing intermediates. This oxidation handle is absent in simple phenylpropene analogs, making the target compound uniquely suited for generating sulfinyl and sulfonyl derivatives with modulated electronic and steric profiles for structure-activity relationship (SAR) studies.

Lipophilicity Optimization in Drug Design

With an XLogP3-AA value of 4.1, 2-Methyl-3-[(2-methylthio)phenyl]-1-propene exhibits significantly higher lipophilicity than its non-sulfur analog (LogP 3.315) [2]. This property is advantageous in medicinal chemistry campaigns where increasing logP is desired to improve membrane permeability or target engagement in lipophilic binding pockets. Researchers can exploit this quantitative difference to fine-tune the ADME properties of lead compounds.

Cross-Coupling Reactions Requiring Electron-Rich Aromatic Systems

The weak electron-donating nature of the methylthio group (σ_p ≈ -0.02) [3] subtly activates the aromatic ring toward electrophilic substitution relative to unsubstituted phenylpropenes. This electronic modulation can enhance reaction rates or alter regioselectivity in palladium-catalyzed cross-coupling transformations, providing a rationale for selecting this building block over less electron-rich alternatives.

Analytical Method Development Using Distinct Physicochemical Properties

The higher boiling point (252.8 °C) and density (1.0 g/cm³) of 2-Methyl-3-[(2-methylthio)phenyl]-1-propene relative to common phenylpropene analogs enable its use as a distinct retention time marker or internal standard in gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods. Its unique physicochemical signature facilitates unambiguous identification and quantification in complex reaction mixtures.

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